1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structure, which includes a chromeno-pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic methods include:
Cyclization Reactions: Utilizing starting materials such as pyridin-2-yl-4-oxobutanal derivatives and ®-1-(4-methoxyphenyl)ethan-1-amine.
Functional Group Modifications: Involving various reagents and catalysts to introduce the ethoxy, methoxy, and methyl groups.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness, often employing continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to derivatives with modified biological or chemical properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used as a probe to study various biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrrolidine Derivatives: Known for their biological activity and use in drug discovery.
Chromeno Derivatives: Studied for their diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C27H24N2O5 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O5/c1-4-33-21-10-8-18(13-22(21)32-3)24-23-25(30)19-12-16(2)7-9-20(19)34-26(23)27(31)29(24)15-17-6-5-11-28-14-17/h5-14,24H,4,15H2,1-3H3 |
InChI Key |
OZLMIRUXUZUKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)OC5=C(C3=O)C=C(C=C5)C)OC |
Origin of Product |
United States |
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